

biological activity of 4-(Methylsulfonyl)-2-nitroaniline

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Compound of Interest

Compound Name: 4-(Methylsulfonyl)-2-nitroaniline

Cat. No.: B181943

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An In-Depth Technical Guide to the Biological Activity of **4-(Methylsulfonyl)-2-nitroaniline**

Abstract

4-(Methylsulfonyl)-2-nitroaniline is an organic compound characterized by a nitroaniline core functionalized with a methylsulfonyl group.[1][2] This unique substitution pattern, featuring two potent electron-withdrawing groups, confers significant chemical reactivity and biological potential.[1][3] Emerging research has highlighted its role as a promising scaffold in medicinal chemistry, particularly in the development of novel anti-cancer agents.[1][4] Studies indicate that the compound and its derivatives may exert their biological effects by interfering with critical cellular pathways, including those governing cell proliferation and programmed cell death (apoptosis).[1] This technical guide provides a comprehensive overview of the known biological activities of **4-(Methylsulfonyl)-2-nitroaniline**, details its postulated mechanisms of action, and presents standardized, field-proven protocols for its experimental evaluation. The content is tailored for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Part 1: Compound Profile and Synthesis

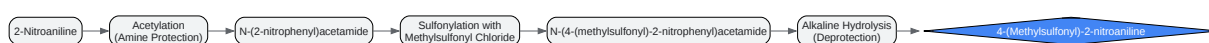
The chemical identity and properties of **4-(Methylsulfonyl)-2-nitroaniline** are foundational to understanding its biological potential. The presence of both the methylsulfonyl ($-\text{SO}_2\text{CH}_3$) and nitro ($-\text{NO}_2$) groups on the aniline ring system creates a distinct electronic profile that dictates its interaction with biological targets.[3]

Physicochemical Properties

Property	Value	Reference
CAS Number	21731-56-6	[2][5]
Molecular Formula	C ₇ H ₈ N ₂ O ₄ S	[2][6]
Molecular Weight	216.22 g/mol	[2]
Appearance	Pale yellow solid	[1]
Synonyms	4-Mesyl-2-nitroaniline, Benzenamine, 4- (methylsulfonyl)-2-nitro-	[6]

Synthesis Overview

The synthesis of **4-(Methylsulfonyl)-2-nitroaniline** can be achieved through various established organic chemistry routes. A common approach involves the sequential modification of a simpler aniline precursor. The process typically requires protection of the amine, followed by electrophilic aromatic substitution to introduce the nitro and methylsulfonyl groups at the desired positions, and concluding with deprotection.[1] This multi-step process allows for precise control over the final molecular architecture.



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Caption: Generalized synthesis workflow for **4-(Methylsulfonyl)-2-nitroaniline**.

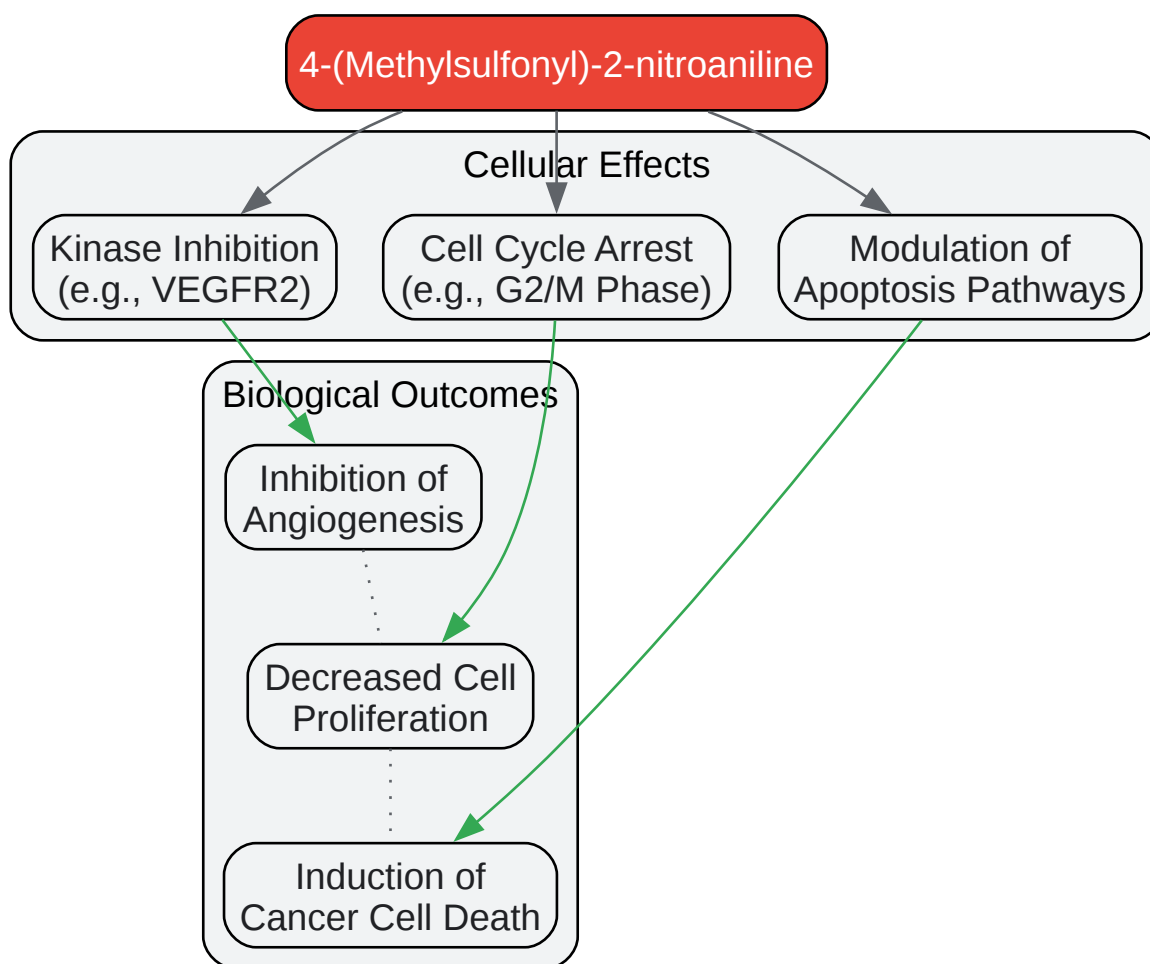
Part 2: Postulated Mechanisms of Antineoplastic Activity

While research on the parent compound is ongoing, studies on structurally related derivatives provide significant insight into its potential mechanisms of action. The primary hypothesis

centers on its ability to modulate key signaling pathways that are frequently dysregulated in cancer.

Core Hypotheses:

- **Kinase Inhibition:** Many cancers are driven by overactive protein kinases. The 4-(methylsulfonyl)phenyl scaffold is present in numerous known kinase inhibitors.[4][7] Derivatives of this compound have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis (the formation of new blood vessels that tumors need to grow).[4] This suggests the core molecule may serve as a privileged structure for designing targeted kinase inhibitors.
- **Induction of Apoptosis:** Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. **4-(Methylsulfonyl)-2-nitroaniline** is believed to interfere with cellular pathways that control apoptosis, potentially reactivating this self-destruct mechanism in malignant cells.[1] This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins.[8]
- **Cell Cycle Disruption:** The cell cycle is a tightly regulated process that ensures cells divide correctly. A common strategy for anticancer drugs is to induce cell cycle arrest, preventing cancer cells from proliferating.[9] Analysis of related compounds suggests a potential to halt the cell cycle at specific checkpoints, such as the G2/M phase, thereby inhibiting tumor growth.[10][11]



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Caption: Postulated mechanisms of action for **4-(Methylsulfonyl)-2-nitroaniline**.

Part 3: Experimental Assessment of Biological Activity (In Vitro)

To validate the therapeutic potential of **4-(Methylsulfonyl)-2-nitroaniline**, a series of robust in vitro assays are required. The following protocols represent industry-standard methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle effects.

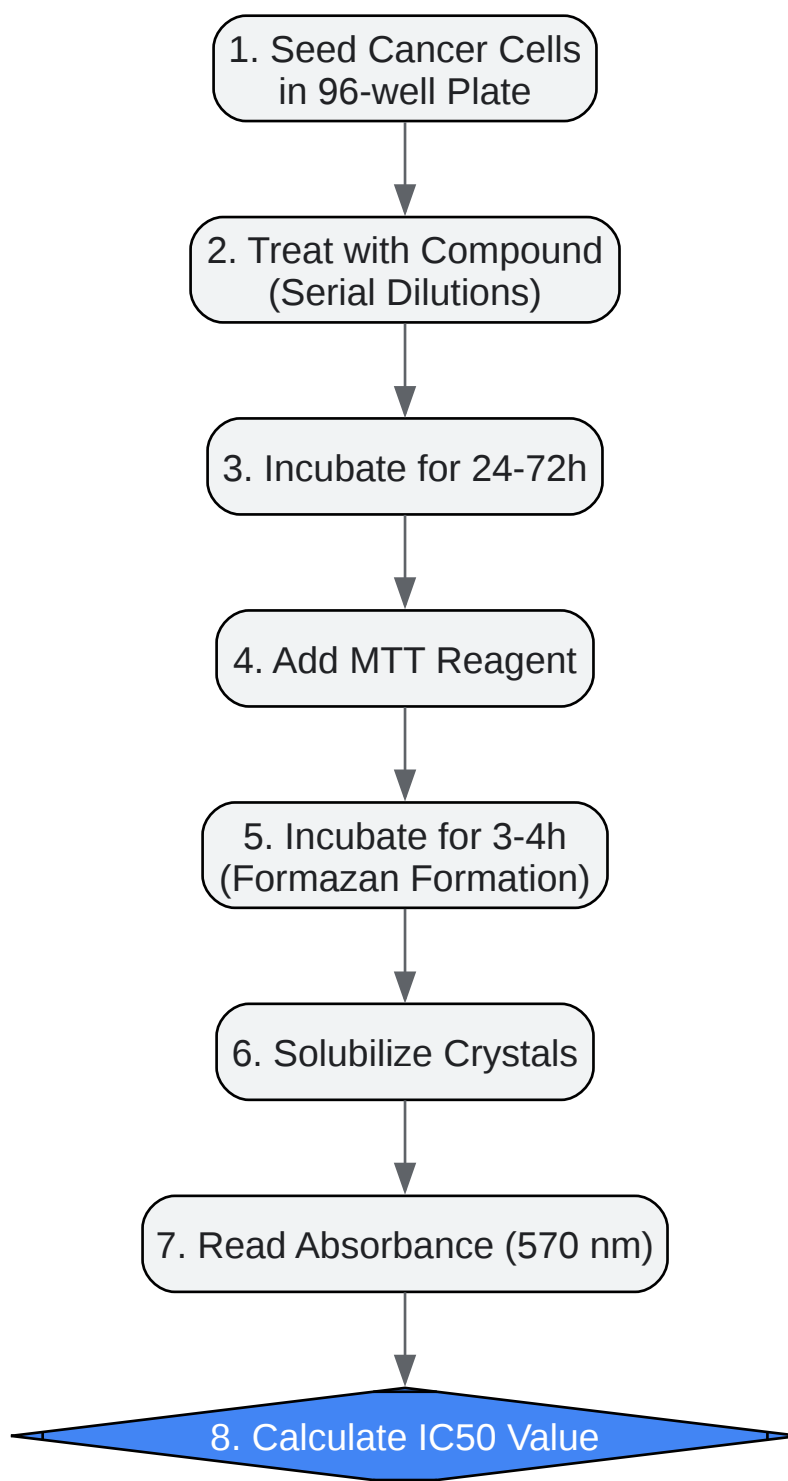
A. Cytotoxicity Profiling using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for determining a compound's cytotoxic effect on cancer cell lines. It measures the metabolic

activity of cells, which correlates with cell viability.^[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT salt to a purple formazan product, the quantity of which is measured spectrophotometrically.^[13]

Experimental Protocol: MTT Assay

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.^[12]
- **Compound Treatment:** Prepare a stock solution of **4-(Methylsulfonyl)-2-nitroaniline** in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 μ M to 100 μ M). The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent toxicity. Replace the medium in the wells with 100 μ L of the compound-containing medium. Include vehicle control (DMSO only) and untreated control wells.
- **Incubation:** Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.^[14]
- **MTT Addition:** After incubation, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.^[14]
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.^[12]
- **Data Acquisition:** Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).



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